Paradoxical ERK Activation: Plixorafenib Eliminates Wild-Type BRAF ERK Hyperactivation Observed with Vemurafenib, Dabrafenib, and Encorafenib
Plixorafenib (PLX8394) does not induce paradoxical ERK1/2 activation in BRAF wild-type cells, in direct contrast to vemurafenib which induces the greatest paradoxical activation among clinically evaluated BRAF inhibitors [1]. In a head-to-head profiling study, vemurafenib, dabrafenib, encorafenib, and PLX8394 were compared for paradoxical ERK activation; vemurafenib showed the highest activation, while PLX8394 demonstrated no detectable paradoxical activation in BRAF wild-type cell lines or patient-derived explant systems [2].
| Evidence Dimension | Paradoxical ERK1/2 activation in BRAF wild-type cells |
|---|---|
| Target Compound Data | No induction of paradoxical ERK1/2 activation |
| Comparator Or Baseline | Vemurafenib: highest induction; Dabrafenib: intermediate induction; Encorafenib: reduced induction |
| Quantified Difference | Qualitative: PLX8394 shows zero detectable paradoxical activation versus measurable activation for all comparators |
| Conditions | BRAF wild-type cell lines and patient-derived explant systems (PDeX) |
Why This Matters
Absence of paradoxical ERK activation eliminates a key confounding variable in experimental models using BRAF wild-type cells and correlates with reduced cutaneous toxicity in clinical settings.
- [1] Hartsough EJ, Kugel CH 3rd, Vido MJ, et al. Response and resistance to paradox-breaking BRAF inhibitor in melanomas in vivo and ex vivo. Mol Cancer Ther. 2018;17(1):84-95. View Source
- [2] Adelmann CH, Ching G, Du L, et al. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. 2016;7(21):30453-30460. View Source
